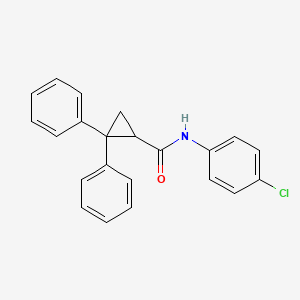
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro, methoxy, and methylsulfonyl group attached to an aniline ring, along with a prop-2-enylacetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxyaniline to form 5-chloro-2-methoxyaniline. This intermediate is then reacted with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. The final step involves the acylation of the resulting compound with prop-2-enylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are typical.
Substitution: Nucleophiles such as sodium azide or thiourea under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-methoxy-N-(methylsulfonyl)aniline
- 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide
- N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninamide
Uniqueness
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its prop-2-enylacetamide moiety, in particular, differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-4-7-15-13(17)9-16(21(3,18)19)11-8-10(14)5-6-12(11)20-2/h4-6,8H,1,7,9H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNDFLYNFRHYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5201351.png)
![methyl 2-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B5201358.png)

![N~1~-[2-(1-Azepanyl)-2-oxoethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5201377.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(5-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B5201383.png)
![4-isopropyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5201389.png)
![8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5201400.png)
![Methyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5201407.png)

![2,7-DIAMINO-4-{[1,1'-BIPHENYL]-4-YL}-4H-CHROMENE-3-CARBONITRILE](/img/structure/B5201411.png)
![N-[(4-nitrophenyl)methylideneamino]-2-[2-[2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide](/img/structure/B5201421.png)
![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone](/img/structure/B5201432.png)

![3-(4-benzyl-1-piperazinyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B5201452.png)
